Melting Point Differentiation vs. 4-Ethoxy Analog (CAS 461432-22-4)
The target compound exhibits a melting point range of 95.0–99.0 °C , which is approximately 15–25 °C higher than its direct 4-ethoxy analog, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4; mp 70–80 °C) . This difference arises from the replacement of the 4-methoxy group (–OCH₃) with a 4-ethoxy group (–OCH₂CH₃), which alters crystal lattice packing energy.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 95.0–99.0 °C |
| Comparator Or Baseline | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4): 70–80 °C |
| Quantified Difference | Δ ≈ +15 to +25 °C (target higher) |
| Conditions | Standard melting point determination; TCI specification for target; BOC Sciences specification for comparator |
Why This Matters
A higher melting point enables more robust purification via recrystallization and reduces the risk of solid-form instability during ambient-temperature storage and shipping, a critical factor in procurement logistics for kilogram-scale intermediate supply.
